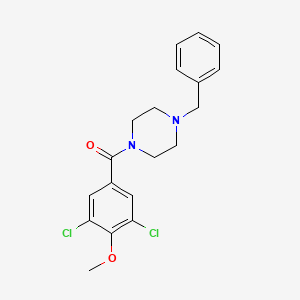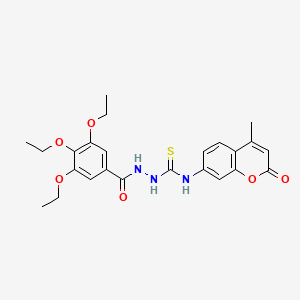![molecular formula C22H20N2O5S B4119827 N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4119827.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as BMD-315, is a chemical compound that has been synthesized and extensively studied for its potential use in scientific research.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide inhibits PRMTs by binding to the SAM binding site of the enzyme, and preventing the transfer of methyl groups to arginine residues in proteins. This leads to the inhibition of PRMT activity, and affects downstream biological processes that are regulated by PRMTs.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific biological system and PRMT isoform being studied. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit cell proliferation and induce cell death, possibly through the regulation of gene expression and signaling pathways. In inflammation models, N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines, and alleviate symptoms of inflammation.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high selectivity for PRMTs, its ability to penetrate cells and tissues, and its low toxicity. However, N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide also has some limitations, including its relatively short half-life in vivo, and its potential off-target effects on other SAM-binding proteins.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide, including the development of more potent and selective PRMT inhibitors, the investigation of PRMT isoform-specific functions in various biological processes, and the exploration of N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide as a potential therapeutic agent for cancer, inflammation, and other diseases. Additionally, the use of N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide as a chemical probe for PRMT-related research may lead to new insights into the role of PRMTs in health and disease.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential use as a chemical probe to investigate the role of protein arginine methyltransferases (PRMTs) in various biological processes. PRMTs are enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues in proteins, and play important roles in gene expression, RNA processing, and signal transduction. N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to selectively inhibit PRMTs, and has been used to probe the biological functions of PRMTs in cancer, inflammation, and other diseases.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-24(30(26,27)19-5-3-2-4-6-19)18-10-8-17(9-11-18)22(25)23-14-16-7-12-20-21(13-16)29-15-28-20/h2-13H,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVTZZHGADVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119748.png)
![N-(3-methoxypropyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4119758.png)
![methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4119762.png)

![methyl 2-[({[4-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119785.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119792.png)
![4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4119798.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4119801.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide](/img/structure/B4119810.png)

![N-[4-(dimethylamino)phenyl]-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4119828.png)
![N-butyl-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4119833.png)

![N-{4-[(diethylamino)methyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4119854.png)